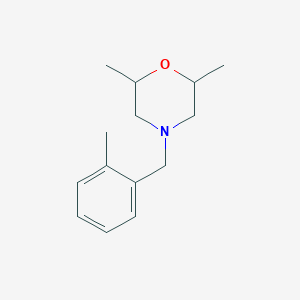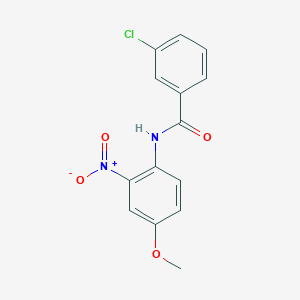![molecular formula C19H31NO8 B5161679 N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)
N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as carvedilol, is a beta-blocker medication used for the treatment of hypertension, heart failure, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure. It also has antioxidant properties and can block the production of free radicals, which can damage cells and tissues.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including reducing the heart rate and blood pressure, improving cardiac function, and reducing oxidative stress and inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in lab experiments is its well-established safety profile and availability as a medication. However, its effects can be variable depending on the dose and duration of treatment, and it may not be suitable for all experimental models.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, including its use in the treatment of other conditions such as Parkinson's disease and cancer. In addition, more research is needed to explore the mechanisms underlying its neuroprotective and cognitive-enhancing effects. Finally, the development of new formulations and delivery methods may improve its efficacy and reduce potential side effects.
In conclusion, N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a beta-blocker medication that has been extensively studied for its therapeutic effects in the treatment of hypertension, heart failure, and angina. It has also been investigated for its potential use in the treatment of other conditions and has several biochemical and physiological effects. While it has some limitations for lab experiments, its well-established safety profile and availability make it a valuable tool for scientific research. Further research is needed to fully understand its potential therapeutic applications and explore new formulations and delivery methods.
Synthesis Methods
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-isopropoxyphenol with epichlorohydrin, followed by the reaction of the resulting compound with 3-methoxy-1-propanamine. The final product is obtained by the reaction of the intermediate with oxalic acid.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic effects in the treatment of hypertension, heart failure, and angina. It has also been investigated for its potential use in the treatment of other conditions such as migraine, Parkinson's disease, and cancer. In addition, N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been studied for its effects on the cardiovascular system, including its ability to reduce oxidative stress and inflammation.
properties
IUPAC Name |
3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4.C2H2O4/c1-15(2)22-17-8-5-4-7-16(17)21-14-13-20-12-10-18-9-6-11-19-3;3-1(4)2(5)6/h4-5,7-8,15,18H,6,9-14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCJJIHAFCLVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5161601.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)

![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone](/img/structure/B5161622.png)
![(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5161631.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)
